molecular formula C15H20BrNO2 B15303690 tert-Butyl (1-(5-bromo-2-methylphenyl)cyclopropyl)carbamate

tert-Butyl (1-(5-bromo-2-methylphenyl)cyclopropyl)carbamate

Cat. No.: B15303690
M. Wt: 326.23 g/mol
InChI Key: LZJNGFMPHCNFGT-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate: is an organic compound that features a tert-butyl group, a brominated aromatic ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated aromatic compound under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Potential Therapeutic Agents: Investigated for potential use in drug development due to its unique structure and reactivity.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the aromatic ring can participate in substitution reactions, while the tert-butyl carbamate group can undergo deprotection under acidic conditions. The compound’s reactivity is influenced by the electronic effects of the substituents on the aromatic ring and the steric hindrance provided by the tert-butyl group .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate is unique due to the presence of a cyclopropyl group, which imparts additional strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and may influence its reactivity and applications in synthesis and research.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate

InChI

InChI=1S/C15H20BrNO2/c1-10-5-6-11(16)9-12(10)15(7-8-15)17-13(18)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18)

InChI Key

LZJNGFMPHCNFGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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